molecular formula C11H10F3NO B1398593 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile CAS No. 1206593-35-2

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile

Cat. No. B1398593
M. Wt: 229.2 g/mol
InChI Key: DMJJFPFYFKGPBW-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1206593-35-2 . It has a molecular weight of 229.2 . The IUPAC name for this compound is 2-(4-ethoxy-3-(trifluoromethyl)phenyl)acetonitrile . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile” is 1S/C11H10F3NO/c1-2-16-10-4-3-8(5-6-15)7-9(10)11(12,13)14/h3-4,7H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

“4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile” is a solid at room temperature . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Scientific Research Applications

Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes

A study by Sommer et al. (2017) describes how 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), closely related to your compound of interest, serves as a building block for preparing trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines. This compound was used in synthesizing the drug Celecoxib, demonstrating its utility in pharmaceutical synthesis (Sommer, Braun, Schröder, & Kirschning, 2017).

Entry to Functionalized Trifluoromethylbenzenes and Pyridines

Volle and Schlosser (2002) reported the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, another similar compound, which can combine with various dienophiles to create trifluoromethyl-substituted phthalates, benzoates, and pyridinecarboxylic acids. This highlights its potential in creating a range of chemically diverse products (Volle & Schlosser, 2002).

Interaction with Triethyl Phosphite

Gerus et al. (1998) explored the reaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite. This study revealed the formation of a unique cycloaddition product, illustrating the compound’s reactivity and potential applications in organic synthesis (Gerus, Gorbunova, Kukhar, & Schmutzler, 1998).

Synthesis of Celebrex (Celecoxib)

Sommer et al. (2017) also demonstrated the synthesis of Celebrex® (Celecoxib), a COX-2 selective, nonsteroidal anti-inflammatory drug, using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. This showcases the practical pharmaceutical applications of the compound (Sommer, Braun, Schröder, & Kirschning, 2017).

Synthesis of Pyridinecarboxylic Acids

Volle and Schlosser (2002) detailed the synthesis of 4-(trifluoromethyl)pyridinecarboxylic acids, again emphasizing the compound’s role in creating structurally diverse molecules of potential interest in pharmaceutical and chemical industries (Volle & Schlosser, 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-16-10-4-3-8(5-6-15)7-9(10)11(12,13)14/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJJFPFYFKGPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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